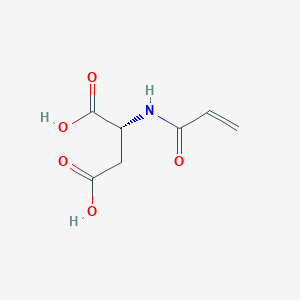

(2R)-2-(prop-2-enamido)butanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(prop-2-enamido)butanedioic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(prop-2-enamido)butanedioic acid typically involves the reaction of a suitable amine with a dicarboxylic acid derivative. One common method is the amidation reaction, where an amine reacts with a dicarboxylic acid anhydride under controlled conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(prop-2-enamido)butanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Aplicaciones Científicas De Investigación

(2R)-2-(prop-2-enamido)butanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of (2R)-2-(prop-2-enamido)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparación Con Compuestos Similares

Similar Compounds

- (2R)-2-(prop-2-enamido)pentanedioic acid

- (2R)-2-(prop-2-enamido)hexanedioic acid

- (2R)-2-(prop-2-enamido)heptanedioic acid

Uniqueness

(2R)-2-(prop-2-enamido)butanedioic acid is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Actividad Biológica

(2R)-2-(prop-2-enamido)butanedioic acid, also known as a derivative of succinic acid, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including metabolic roles, signaling pathways, and pharmacological effects.

Chemical Structure and Properties

The compound features an amido group attached to the butanedioic acid backbone, which may influence its interaction with biological systems. The structure can be represented as follows:

Metabolic Intermediate

This compound functions as a metabolic intermediate in various biochemical pathways. It is involved in the tricarboxylic acid (TCA) cycle, where it can be converted into succinate, a key player in cellular respiration and energy production. Succinic acid, in its anionic form (succinate), participates in electron transport and acts as a signaling molecule under hypoxic conditions .

Signaling Pathways

The compound has been shown to activate specific G protein-coupled receptors (GPCRs), such as GPR91 (also known as SUCNR1). Activation of these receptors can lead to various physiological responses:

- Adipocytes : Inhibition of lipolysis through GPR91 signaling.

- Liver : Stimulation of stellate cells leading to fibrogenesis under hypoxic conditions.

- Cardiomyocytes : Regulation of cell viability and hypertrophy via activation of MEK1/2 and ERK1/2 pathways .

Immune Response

Research indicates that this compound may enhance immune responses by promoting chemotaxis in dendritic cells and increasing the production of pro-inflammatory cytokines like TNF-alpha and IL-1β. This suggests a role in adaptive immunity and inflammation modulation .

Pharmacological Activity

Recent studies have explored the pharmacological potential of derivatives similar to this compound. For instance, N-substituted succinimide analogs have demonstrated analgesic and anticonvulsant properties, indicating that structural modifications can significantly affect biological activity .

Case Studies

A review of literature highlights several case studies where derivatives of butanedioic acid have been tested for their therapeutic effects:

- Analgesic Activity : In animal models, certain derivatives exhibited significant pain relief comparable to standard analgesics.

- Anticonvulsant Effects : Compounds structurally related to butanedioic acid showed promise in reducing seizure frequency in epilepsy models .

- Metabolic Disorders : Studies indicated that succinate accumulation can signal metabolic states, influencing conditions such as obesity and diabetes through its effects on adipocyte function .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

(2R)-2-(prop-2-enoylamino)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILJLCFPJOIGLP-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N[C@H](CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.